Cas no 1704231-64-0 (5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1704231-64-0
- EN300-1105710
-
- インチ: 1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+
- InChIKey: VUACKWXRZLUAHL-NSCUHMNNSA-N
- SMILES: O=C1NC(C(=CN1C/C=C/C)N)=O
計算された属性
- 精确分子量: 181.085126602g/mol
- 同位素质量: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 75.4Ų
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105710-2.5g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1105710-0.05g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1105710-1g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1105710-0.25g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1105710-5.0g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 5g |
$3189.0 | 2023-05-24 | ||
Enamine | EN300-1105710-5g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1105710-0.1g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1105710-10.0g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-1105710-0.5g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1105710-1.0g |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1704231-64-0 | 1g |
$1100.0 | 2023-05-24 |
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
5-Amino-1-(But-2-en-1-yl)-1,2,3,4-Tetrahydropyrimidine-2,4-dione (CAS No. 1704231-64-0): An Overview
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1704231-64-0) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydropyrimidines and has been the subject of various studies due to its potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is characterized by a tetrahydropyrimidine core with a butenyl substituent and an amino group. The tetrahydropyrimidine scaffold is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the butenyl substituent and the amino group adds to the structural diversity and potential for modulation of biological activity.
The synthesis of 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been reported using various methodologies. One common approach involves the reaction of a suitable aldehyde with a diamine and a β-ketoester in the presence of an acid catalyst. This multicomponent reaction (MCR) is efficient and can be performed under mild conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted synthesis or solvent-free conditions.
In terms of biological activity, 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promising results in several areas. Studies have demonstrated its potential as an antiviral agent against various viral infections. For instance, research published in the Journal of Medicinal Chemistry highlighted its efficacy against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves inhibition of viral replication through interference with key viral enzymes.
Beyond antiviral properties, 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been investigated for its antibacterial activity. In vitro studies have shown that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial strains.
In the realm of cancer research, 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been evaluated for its anticancer properties. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of cell cycle regulatory proteins and inhibition of angiogenesis. These findings suggest that it could be a valuable lead compound for further development in cancer therapeutics.
The pharmacokinetic properties of 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are also an important area of investigation. Studies have shown that it has good oral bioavailability and favorable pharmacokinetic profiles in animal models. This makes it a promising candidate for further preclinical and clinical evaluation.
To further enhance its therapeutic potential, researchers are exploring various structural modifications to optimize its biological activity and pharmacokinetic properties. For example, introducing additional functional groups or altering the substituents on the tetrahydropyrimidine core can lead to compounds with improved potency and selectivity.
In conclusion, 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1704231-64-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.
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